Acetone diethylhydrazone
Description
Acetone diethylhydrazone is a hydrazone derivative formed by the condensation of acetone (propanone) with diethylhydrazine. Hydrazones are critical in organic synthesis, catalysis, and analytical chemistry due to their reactivity and ability to form stable complexes.
Properties
CAS No. |
16713-36-3 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-ethyl-N-(propan-2-ylideneamino)ethanamine |
InChI |
InChI=1S/C7H16N2/c1-5-9(6-2)8-7(3)4/h5-6H2,1-4H3 |
InChI Key |
GGVIFVVMUPEGHJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)N=C(C)C |
Canonical SMILES |
CCN(CC)N=C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Acetone Hydrazones :
- Acetone Ketazine : Synthesized by reacting acetone with hydrazine, forming a cyclic dimeric structure .
- Acetone 2,4-Dinitrophenylhydrazone (2,4-DNPH) : Prepared via condensation of acetone with 2,4-dinitrophenylhydrazine under acidic conditions, commonly used for carbonyl group detection .
- Diethyl Methylformylphosphonate Dimethylhydrazone : A related compound synthesized by reacting diethyl methylformylphosphonate with dimethylhydrazine in the presence of MgSO₄, yielding an 82% purified product .
Comparison with Similar Compounds
Structural and Functional Properties
Key Research Findings
- Acetone 2,4-DNPH : Exhibits strong UV absorption, making it ideal for spectrophotometric detection of carbonyl compounds . Its nitro groups enhance electron-withdrawing effects, stabilizing the hydrazone linkage.
- Acetone Ketazine : Shows thermal stability and is used to prevent unwanted side reactions in polymer production .
Mechanistic Insights
- Electronic Interactions : In Rh-WO₃ systems, Rh₂O₃ disperses on WO₃ surfaces, forming p-n junctions that modulate electrical resistance in the presence of acetone . Similar electronic effects may occur in hydrazone-metal complexes.
- Oxygen Adsorption : For Rh-WO₃ sensors, oxygen species (O⁻, O²⁻) adsorbed on the surface act as electron acceptors, enhancing acetone sensitivity . Hydrazones like 2,4-DNPH exploit analogous electron-deficient aromatic rings for reactivity.
Challenges and Limitations
- Synthesis Complexity : Diethylhydrazine derivatives require controlled conditions to avoid aggregation, as seen in Rh-WO₃ systems where excess Rh reduces sensor efficacy .
- Stability : Acetone ketazine’s cyclic structure enhances stability compared to linear hydrazones, which may hydrolyze under acidic conditions .
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